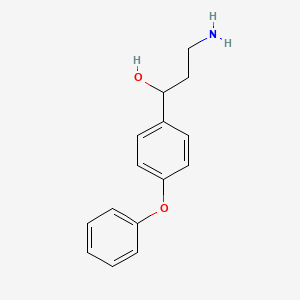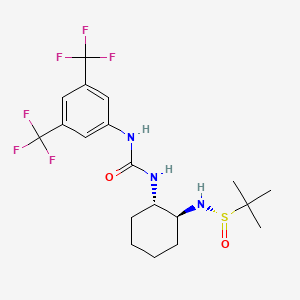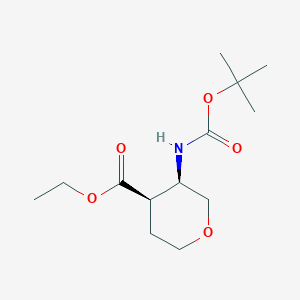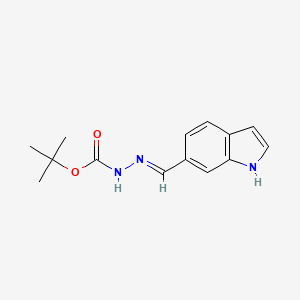
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine
Overview
Description
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine (FTBA) is an organic compound belonging to the class of benzothiazoles. It is a colorless, crystalline solid that is soluble in water and organic solvents. FTBA has been extensively studied due to its unique properties and diverse applications in various fields. It has been used in the synthesis of organic compounds, as a reagent in organic synthesis, and as an intermediate in the production of pharmaceuticals. FTBA has also been studied for its potential therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-fungal activities.
Scientific Research Applications
Antitumor Properties and Mechanisms
Selective Antitumor Activity : Benzothiazole derivatives demonstrate potent and selective antitumor properties both in vitro and in vivo. These compounds, including fluorinated derivatives, are bioactivated by cytochrome P450 1A1 to active metabolites, which contribute to their cytotoxic effects against certain cancer cell lines. Amino acid prodrug strategies have been utilized to enhance the solubility and bioavailability of these compounds, showing significant efficacy in preclinical models, particularly against breast and ovarian cancer xenografts (Bradshaw et al., 2002).
Pharmacological Development : The synthesis and evaluation of benzothiazole amino acid prodrugs highlight their improved pharmaceutical properties, such as water solubility and in vivo stability, making them suitable candidates for clinical evaluation. One such compound, the lysyl-amide prodrug of a fluorinated benzothiazole derivative, has been identified for phase 1 clinical trials due to its manageable toxic side effects at preclinically efficacious doses (Hutchinson et al., 2002).
Applications Beyond Cancer Research
Antimicrobial Activity : Some fluorinated benzothiazole compounds exhibit promising antimicrobial activities. For example, derivatives synthesized from 4-fluoro-3-chloroaniline have shown significant anti-microbial properties, suggesting potential for broader applications beyond oncology (Sathe et al., 2011).
Sensing Applications : The modification of benzothiazole structures, such as the introduction of fluorine atoms, has led to the development of fluorescent probes for sensing applications. These compounds can be used to detect pH changes and metal cations, providing tools for various biochemical and environmental monitoring applications (Tanaka et al., 2001).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors .
Mode of Action
It is suggested that it may act as a weak dopamine reuptake inhibitor . This means it could potentially increase the concentration of dopamine in the synaptic cleft, leading to prolonged dopamine receptor activation.
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A related compound, 2-(4-fluorophenyl)imidazol-5-ones, has been analyzed for its pharmacokinetic properties . The study revealed that the structures passed the Lipinski rule of five, suggesting good bioavailability.
Result of Action
Based on its potential role as a weak dopamine reuptake inhibitor , it could potentially lead to prolonged activation of dopamine receptors, which could have various effects depending on the specific physiological context.
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby modulating their activity and influencing the overall biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell survival and proliferation . Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have also been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it undergoes hydroxylation and N-dealkylation, leading to the formation of various metabolites . These metabolic processes can influence the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it can undergo post-translational modifications that direct it to specific organelles, such as the endoplasmic reticulum and Golgi apparatus.
properties
IUPAC Name |
2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2S/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h4-7,10H,1-3,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGUVMKYAWJIHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



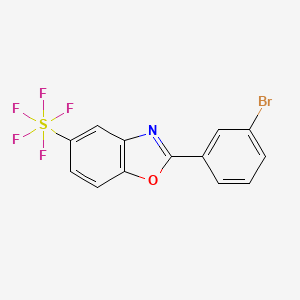

![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)
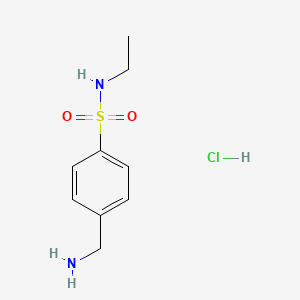

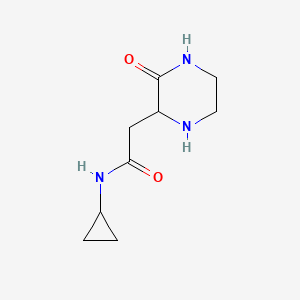
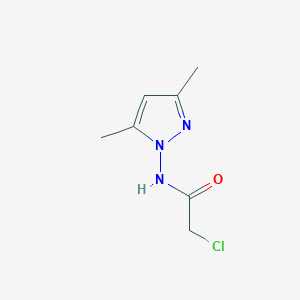

![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid](/img/structure/B1444035.png)
